(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
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Description
(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is an organic molecule notable for its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, which is often linked to various pharmacological effects, including anticancer and antimicrobial properties. The following sections explore its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O6S, with a molecular weight of 432.49 g/mol. Its structure includes multiple functional groups such as methoxy and amide groups that enhance its lipophilicity and biological interactions. The benzo[d]thiazole core is particularly significant due to its established pharmacological relevance.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features to This compound exhibit promising anticancer activities. For instance, compounds containing the benzo[d]thiazole nucleus have been reported to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The presence of electron-rich heterocycles in the structure may enhance cytotoxicity against transformed cells. The interaction with specific cellular pathways leads to programmed cell death without affecting mitochondrial ATPase activity .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Similar benzo[d]thiazole derivatives have demonstrated effectiveness against a range of pathogens, indicating that this compound could also possess significant antimicrobial properties.
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzo[d]thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent reactions introduce methoxy and amide groups to enhance biological activity and solubility.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally related compounds can be insightful:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
2-Aminobenzothiazole | Amine group substitution | Anticancer |
7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
These comparisons highlight how variations in substituents can influence biological activity.
Case Studies and Research Findings
Research has indicated that derivatives of benzo[d]thiazoles often show enhanced biological activities due to their ability to interact with various biological targets. For example:
- A study demonstrated that certain benzo[d]thiazole derivatives exhibited sub-micromolar potency against T-cells, suggesting a selective cytotoxic effect .
- Another investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the aromatic rings could significantly alter their anticancer efficacy .
Properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-25-12-11-23-17-14(26-2)9-10-16(28-4)19(17)30-21(23)22-20(24)13-7-6-8-15(27-3)18(13)29-5/h6-10H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENMZCCWBFWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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